molecular formula C20H12N2O6S B3494937 4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID

4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID

Cat. No.: B3494937
M. Wt: 408.4 g/mol
InChI Key: UYKPICCNVBZOQR-UHFFFAOYSA-N
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Description

4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a pyridyl group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Benzoic Acid Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Pyridyl)benzoic acid: This compound shares the pyridyl and benzoic acid moieties but lacks the isoindole and sulfonyl groups.

    4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)benzoic acid: This compound shares the isoindole and benzoic acid moieties but lacks the pyridyl and sulfonyl groups.

Uniqueness

4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(1,3-dioxo-2-pyridin-4-ylisoindol-5-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6S/c23-18-16-6-5-15(29(27,28)14-3-1-12(2-4-14)20(25)26)11-17(16)19(24)22(18)13-7-9-21-10-8-13/h1-11H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKPICCNVBZOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID
Reactant of Route 2
4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID
Reactant of Route 3
4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID
Reactant of Route 5
4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
4-{[1,3-DIOXO-2-(4-PYRIDYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID

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